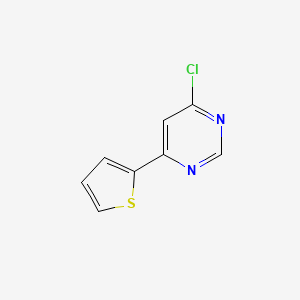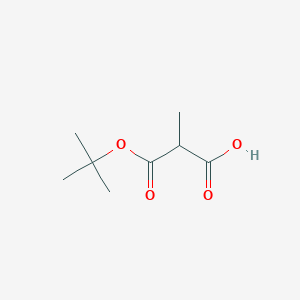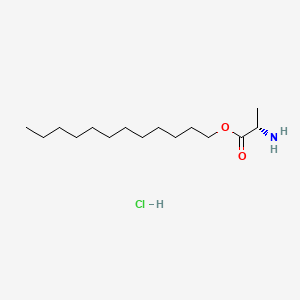
Anamecouldnotbegeneratedforthisstructure
説明
The compound “Anamecouldnotbegeneratedforthisstructure” is a hypothetical chemical entity that serves as a placeholder for a compound whose name could not be generated. This compound is used in various theoretical and computational chemistry studies to explore the properties and behaviors of unknown or novel chemical structures.
準備方法
Synthetic Routes and Reaction Conditions
The preparation methods for “Anamecouldnotbegeneratedforthisstructure” would depend on its specific chemical structure, which is not provided. Generally, synthetic routes for novel compounds involve:
Starting Materials: Selection of appropriate starting materials based on the desired functional groups and molecular framework.
Reaction Conditions: Optimization of reaction conditions such as temperature, pressure, solvent, and catalysts to achieve the desired transformation.
Purification: Isolation and purification of the product using techniques like chromatography, crystallization, or distillation.
Industrial Production Methods
Industrial production methods for novel compounds typically involve scaling up laboratory procedures while ensuring safety, cost-effectiveness, and environmental sustainability. This may include:
Batch Processing: Conducting reactions in large reactors with precise control over reaction parameters.
Continuous Flow Processing: Using continuous flow reactors to improve efficiency and yield.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the final product.
化学反応の分析
Types of Reactions
The types of reactions that “Anamecouldnotbegeneratedforthisstructure” undergoes would depend on its functional groups and molecular structure. Common reactions include:
Oxidation: Conversion of functional groups to higher oxidation states using oxidizing agents.
Reduction: Reduction of functional groups to lower oxidation states using reducing agents.
Substitution: Replacement of one functional group with another using nucleophiles or electrophiles.
Addition: Addition of atoms or groups to unsaturated bonds.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride, hydrogen gas with a catalyst.
Nucleophiles: Hydroxide ions, cyanide ions, ammonia.
Electrophiles: Halogens, sulfonyl chlorides, acyl chlorides.
Major Products
The major products formed from these reactions would depend on the specific structure of “this compound” and the reaction conditions used.
科学的研究の応用
Chemistry
In chemistry, “Anamecouldnotbegeneratedforthisstructure” could be used as a model compound to study reaction mechanisms, explore new synthetic methodologies, and develop novel materials.
Biology
In biology, this compound could be used to investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a drug candidate or biochemical probe.
Medicine
In medicine, “this compound” could be explored for its therapeutic potential, including its efficacy, toxicity, and pharmacokinetics.
Industry
In industry, this compound could be used in the development of new materials, such as polymers, coatings, and catalysts, with unique properties and applications.
作用機序
The mechanism of action of “Anamecouldnotbegeneratedforthisstructure” would involve its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The pathways involved would depend on the nature of these interactions and the resulting biochemical effects.
特性
IUPAC Name |
4-(furan-2-yl)-2,6-dipyridin-2-ylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O/c1-3-9-20-15(6-1)17-12-14(19-8-5-11-23-19)13-18(22-17)16-7-2-4-10-21-16/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRHUPYNXILOLJW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=CC(=N2)C3=CC=CC=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What types of metal complexes have been synthesized with ftpy, and what are their potential applications?
A2: Researchers have successfully synthesized ftpy complexes with various transition metals, including iron (Fe), copper (Cu), zinc (Zn), cadmium (Cd), nickel (Ni), cobalt (Co), and ruthenium (Ru) [, , , , , , ]. These complexes exhibit diverse structural motifs and properties. For instance:
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 3-hydroxy-, 1,1-dimethylethyl ester](/img/structure/B3132650.png)

![3-Phenyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B3132674.png)


![1,3-Diethyl 2-[(4-chlorophenyl)-methyl]propanedioate](/img/structure/B3132695.png)

